molecular formula C67H40N6 B8268387 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile

2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile

Cat. No.: B8268387
M. Wt: 929.1 g/mol
InChI Key: XAARDWSLAZLSJR-UHFFFAOYSA-N
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Description

2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is a white to pale yellow solid compound primarily used in organic synthesis and material science. It is known for its unique structural properties, which include five bulky electron-donating carbazolyl groups attached to a benzene ring. This compound is widely recognized for its application in organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties .

Preparation Methods

The synthesis of 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile typically involves multi-step organic synthesis processes. One common synthetic route includes the dehydrogenation of benzene followed by carbazole substitution reactions . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve sublimation techniques to obtain ultra-pure grade chemicals .

Chemical Reactions Analysis

2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents, catalysts, and specific oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is primarily related to its TADF properties. The compound exhibits delayed fluorescence by harvesting triplet excitons through reverse intersystem crossing, which enhances the efficiency of OLED devices . The molecular targets and pathways involved include the interaction with electron-donating and electron-accepting groups, facilitating the emission of light.

Comparison with Similar Compounds

2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile is unique due to its five carbazolyl groups, which provide steric hindrance and enhance its TADF properties. Similar compounds include:

These compounds share similar structural features but differ in the number and type of substituents, which influence their chemical and physical properties.

Properties

IUPAC Name

2,3,4,5,6-penta(carbazol-9-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H40N6/c68-41-52-63(69-53-31-11-1-21-42(53)43-22-2-12-32-54(43)69)65(71-57-35-15-5-25-46(57)47-26-6-16-36-58(47)71)67(73-61-39-19-9-29-50(61)51-30-10-20-40-62(51)73)66(72-59-37-17-7-27-48(59)49-28-8-18-38-60(49)72)64(52)70-55-33-13-3-23-44(55)45-24-4-14-34-56(45)70/h1-40H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAARDWSLAZLSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H40N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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